3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the thienopyridine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as amino, methoxy, fluorophenyl, and trifluoromethyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a thiophene derivative.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions. For example, oxidation of the amino group might yield a nitro derivative, while reduction of a carbonyl group could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the trifluoromethyl group could enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Prasugrel: Similar to clopidogrel, used for preventing blood clots.
Ticlopidine: Another antiplatelet agent in the thienopyridine class.
Uniqueness
3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thienopyridine derivatives.
Biological Activity
3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique chemical structure suggests various interactions with biological systems, warranting a detailed exploration of its biological properties.
Chemical Structure and Properties
- Molecular Formula : C23H17F4N3O3S
- Molecular Weight : 491.46 g/mol
- CAS Number : 939889-21-1
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological activities. The presence of multiple substituents such as trifluoromethyl and methoxy groups enhances its potential biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that similar derivatives showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively tested in isolation but is hypothesized to have comparable effects due to structural similarities.
Table 1: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Staphylococcus aureus | Moderate |
Compound B | Escherichia coli | Significant |
3-amino... | Hypothetical (based on structure) | Potentially Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has been well-documented. For instance, studies have shown that certain pyrimidine derivatives inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway . The inhibition of these enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins.
Table 2: COX Inhibition Studies
Compound | IC50 (μmol/L) | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|---|
Celecoxib | 0.04 ± 0.01 | Yes | Yes |
Compound X | 0.05 ± 0.02 | Yes | Yes |
3-amino... | Hypothetical | Potentially Yes | Potentially Yes |
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-b]pyridine derivatives can often be correlated with their structural features. Substituents like fluorine and methoxy groups are known to enhance lipophilicity and receptor binding affinity, which may contribute to increased potency against microbial targets and inflammatory pathways .
Case Studies
- Antimicrobial Efficacy : A series of studies on related thieno[2,3-b]pyridine compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. These findings suggest that structural modifications can lead to enhanced efficacy against resistant strains.
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives exhibited strong anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This highlights the potential therapeutic applications of the compound in inflammatory diseases .
Properties
IUPAC Name |
3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F4N3O3S/c1-32-16-8-3-11(9-17(16)33-2)15-10-14(23(25,26)27)18-19(28)20(34-22(18)30-15)21(31)29-13-6-4-12(24)5-7-13/h3-10H,28H2,1-2H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSJEMWHGPKNRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F4N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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